molecular formula C8H6FIO3 B2615431 2-Fluoro-5-iodo-4-methoxybenzoic acid CAS No. 1000162-78-6

2-Fluoro-5-iodo-4-methoxybenzoic acid

Cat. No.: B2615431
CAS No.: 1000162-78-6
M. Wt: 296.036
InChI Key: MDNCZSISNHLNOY-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-4-methoxybenzoic acid is a halogenated benzoic acid derivative with the molecular formula $ \text{C}8\text{H}6\text{FIO}_3 $. It features a fluorine atom at the 2-position, an iodine atom at the 5-position, and a methoxy group at the 4-position on the aromatic ring. This compound is of interest in pharmaceutical and agrochemical research due to its unique electronic and steric properties, which influence reactivity and biological interactions.

Properties

IUPAC Name

2-fluoro-5-iodo-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNCZSISNHLNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-iodo-4-methoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-5-iodo-4-methoxybenzaldehyde.

    Oxidation: The aldehyde group is oxidized to a carboxylic acid using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-iodo-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) under basic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts (Pd) and boronic acids under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzoic acids.

    Coupling Products: Biaryl compounds with extended conjugation.

    Reduction Products: 2-Fluoro-5-iodo-4-methoxybenzyl alcohol.

Scientific Research Applications

2-Fluoro-5-iodo-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodo-4-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine and iodine atoms can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 2-fluoro-5-iodo-4-methoxybenzoic acid with key analogs, emphasizing substituent variations and their implications:

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound 2-F, 5-I, 4-OCH₃ $ \text{C}8\text{H}6\text{FIO}_3 $ High polarity; potential radiopharmaceutical applications due to iodine
4-Amino-2-fluoro-5-methoxybenzoic acid 2-F, 5-OCH₃, 4-NH₂ $ \text{C}8\text{H}8\text{FNO}_3 $ Enhanced solubility; medicinal chemistry applications (e.g., enzyme inhibitors)
5-Bromo-2,4-difluorobenzoic acid 2-F, 4-F, 5-Br $ \text{C}7\text{H}3\text{BrF}2\text{O}2 $ High acidity (electron-withdrawing F); agrochemical intermediate
2-Fluoro-5-iodobenzoic acid 2-F, 5-I $ \text{C}7\text{H}4\text{FIO}_2 $ Moderate acidity; used in cross-coupling reactions
2-Fluoro-5-formylbenzoic acid 2-F, 5-CHO $ \text{C}8\text{H}5\text{FO}_3 $ Electron-deficient aromatic system; precursor for Schiff base synthesis
Key Observations:

Substituent Position and Acidity: The methoxy group at the 4-position in the target compound donates electrons, reducing the acidity of the benzoic acid group compared to analogs like 5-bromo-2,4-difluorobenzoic acid, where dual fluorine atoms increase acidity . Iodine at the 5-position introduces steric bulk and polarizability, which may enhance binding affinity in biological systems compared to bromine or amino groups .

Biological Activity: The amino group in 4-amino-2-fluoro-5-methoxybenzoic acid improves solubility and enables hydrogen bonding, making it suitable for drug design . In contrast, the iodine in the target compound could facilitate applications in radiopharmaceuticals (e.g., iodine-131 labeling) .

Synthetic Accessibility: 5-Bromo-2,4-difluorobenzoic acid is synthesized via bromination in sulfuric acid, yielding high purity (93–99%) .

Biological Activity

2-Fluoro-5-iodo-4-methoxybenzoic acid is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article reviews the biological activity associated with this compound, focusing on its potential antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a methoxy group (-OCH₃), a fluorine atom (F), and an iodine atom (I) attached to a benzoic acid framework. The presence of these halogens typically enhances the compound's metabolic stability and bioactivity, making it a valuable candidate in drug design.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Similar compounds have shown effectiveness against various bacterial strains, including both planktonic cells and biofilms. For instance, studies on related halogenated compounds demonstrated minimum inhibitory concentrations (MIC) as low as 100 μg/mL against bacteria like Vibrio harveyi and V. parahaemolyticus .

CompoundMIC (µg/mL)Growth Inhibition (%)
2-Fluoro-5-iodophenylboronic acid10024.1
3,5-Diiodo-2-methoxyphenylboronic acid10030.3

The antimicrobial efficacy may be attributed to the ability of halogenated compounds to disrupt bacterial cell membranes or inhibit critical enzymatic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It is believed that the compound may interfere with cellular proliferation pathways. For example, similar halogenated benzoic acids have shown potent inhibition of cancer cell lines with IC50 values in the nanomolar range . This suggests that this compound could potentially act as a lead compound for developing new anticancer agents.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve interactions with cellular targets such as enzymes or receptors. The unique positioning of fluorine and iodine atoms enhances binding affinity to specific molecular targets, which can lead to modulation of biochemical pathways critical for microbial survival or cancer cell proliferation .

Case Studies

  • Antimicrobial Efficacy : A study on related compounds demonstrated that halogenated benzoic acids could effectively inhibit biofilm formation in marine pathogens, suggesting potential applications in aquaculture and food safety .
  • Cancer Cell Proliferation : Research involving structural analogs indicated that modifications in the benzoic acid structure could significantly influence cytotoxicity against various cancer cell lines, highlighting the importance of structure-activity relationships in drug design .

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